(R)-3-((2S,3S)-3-(2-(4-((2-(diethylamino)ethyl)(ethyl)amino)-2,6-dimethylphenoxy)acetamido)-2-hydroxy-4-phenylbutanoyl)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethylthiazolidine-4-carboxamide
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Overview
Description
KNI-10759 is a small molecule drug that has been identified as a potent inhibitor of oxidative phosphorylation. This compound has shown promise in targeting cancer cells by exploiting their metabolic vulnerabilities. It is particularly effective in treating acute myeloid leukemia, solid tumors, and lung cancers with specific epigenetic alterations .
Preparation Methods
The synthesis of KNI-10759 involves a series of chemical reactions designed to optimize its inhibitory properties. The preparation typically includes the following steps:
Initial Synthesis: The core structure of KNI-10759 is synthesized using standard organic chemistry techniques.
Functional Group Modification: Various functional groups are introduced to enhance the compound’s activity and stability.
Purification: The synthesized compound is purified using chromatographic techniques to ensure high purity.
Optimization: The final product is optimized through a series of reactions to achieve the desired inhibitory properties.
Industrial production methods for KNI-10759 involve scaling up the laboratory synthesis process while ensuring consistency and quality. This includes the use of large-scale reactors, automated purification systems, and stringent quality control measures.
Chemical Reactions Analysis
KNI-10759 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on KNI-10759, altering its activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of KNI-10759 with modified functional groups .
Scientific Research Applications
KNI-10759 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying oxidative phosphorylation inhibitors.
Biology: Investigated for its effects on cellular metabolism and energy production.
Medicine: Explored as a potential treatment for various cancers, including acute myeloid leukemia and solid tumors.
Industry: Utilized in the development of new therapeutic agents targeting metabolic pathways.
Mechanism of Action
KNI-10759 exerts its effects by inhibiting complex I of the electron transport chain, a key component of oxidative phosphorylation. This inhibition disrupts the production of adenosine triphosphate, leading to energy depletion in cancer cells. The molecular targets of KNI-10759 include specific proteins involved in the electron transport chain, and the pathways affected are primarily those related to cellular energy metabolism .
Comparison with Similar Compounds
KNI-10759 is unique in its ability to selectively inhibit oxidative phosphorylation in cancer cells. Similar compounds include:
KNI-10729: Another inhibitor of oxidative phosphorylation with a slightly different structure.
KNI-10683: A related compound with modifications to enhance its inhibitory properties.
HIV and HCV Protease Inhibitors: These compounds share some structural similarities but target different pathways.
KNI-10759 stands out due to its high specificity and potency in targeting cancer cell metabolism, making it a valuable tool in cancer research and therapy.
Properties
Molecular Formula |
C43H59N5O6S |
---|---|
Molecular Weight |
774.0 g/mol |
IUPAC Name |
(4R)-3-[(2S,3S)-3-[[2-[4-[2-(diethylamino)ethyl-ethylamino]-2,6-dimethylphenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C43H59N5O6S/c1-8-46(9-2)20-21-47(10-3)32-22-28(4)39(29(5)23-32)54-26-36(50)44-34(24-30-16-12-11-13-17-30)38(51)42(53)48-27-55-43(6,7)40(48)41(52)45-37-33-19-15-14-18-31(33)25-35(37)49/h11-19,22-23,34-35,37-38,40,49,51H,8-10,20-21,24-27H2,1-7H3,(H,44,50)(H,45,52)/t34-,35+,37-,38-,40+/m0/s1 |
InChI Key |
FEJYRCRZYXAOJX-MQKWNYJDSA-N |
Isomeric SMILES |
CCN(CC)CCN(CC)C1=CC(=C(C(=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C |
Canonical SMILES |
CCN(CC)CCN(CC)C1=CC(=C(C(=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C |
Origin of Product |
United States |
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